11,12-Epoxyeicosatrienoic acid

Cardioprotection Ischemia-reperfusion injury Myocardial infarction

11,12-Epoxyeicosatrienoic acid (11,12-EET) is an endogenous epoxide derivative of arachidonic acid, biosynthesized primarily by cytochrome P450 enzymes of the CYP2C and CYP2J subfamilies. It functions as a short-lived, autocrine and paracrine lipid mediator that regulates vascular tone, cardiac electrophysiology, renal transport, and neuronal excitability.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 81276-02-0
Cat. No. B1241575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,12-Epoxyeicosatrienoic acid
CAS81276-02-0
Synonyms11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid
11,12-EET
11,12-epoxy-5,8,14-eicosatrienoic acid
11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer
11,12-epoxyeicosatrienoic acid
11,12-oxido-5,8,14-eicosatrienoic acid
5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)-
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6+,12-9+,13-10+
InChIKeyDXOYQVHGIODESM-ATELOPIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11,12-Epoxyeicosatrienoic Acid (11,12-EET, CAS 81276-02-0): Endogenous CYP450 Metabolite with Regioisomer-Specific Biological Activities


11,12-Epoxyeicosatrienoic acid (11,12-EET) is an endogenous epoxide derivative of arachidonic acid, biosynthesized primarily by cytochrome P450 enzymes of the CYP2C and CYP2J subfamilies [1]. It functions as a short-lived, autocrine and paracrine lipid mediator that regulates vascular tone, cardiac electrophysiology, renal transport, and neuronal excitability [2]. Among the four naturally occurring EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), 11,12-EET exhibits regioisomer-specific and stereoselective activities in numerous experimental systems, differentiating it from closely related analogs and establishing it as a distinct biological entity [3].

Why 11,12-EET (CAS 81276-02-0) Cannot Be Functionally Replaced by Other EET Regioisomers or DHETs in Experimental Research


EET regioisomers share a common biosynthetic origin but exhibit divergent, and occasionally opposing, biological activities in tissue- and target-specific contexts. For instance, 11,12-EET and 14,15-EET are both reported to reduce myocardial infarct size, yet 8,9-EET is ineffective in identical ischemia-reperfusion models [1]. Similarly, 11,12-EET is a potent renal vasodilator, whereas 14,15-EET demonstrates minimal activity and 5,6-EET causes vasoconstriction in the same vascular bed [2]. In neuronal preparations, 11,12-EET activates a GIRK channel-mediated hyperpolarizing current, whereas 14,15-EET does not [3]. Even the corresponding sEH-derived hydrolysis products, the DHETs, do not consistently reproduce EET activity; for example, 11,12-DHET is inactive as a renal vasodilator [2]. These pronounced regioisomer-specific and metabolite-specific differences preclude generic substitution and necessitate the procurement of the exact 11,12-EET regioisomer for experiments intended to recapitulate the findings from the literature cited below.

Quantitative Evidence Differentiating 11,12-EET (CAS 81276-02-0) from Closest Analogs in Key Biological Assays


Regioisomer-Selective Cardioprotection: 11,12-EET and 14,15-EET Reduce Infarct Size vs. Inactive 8,9-EET in Rat Myocardial Ischemia-Reperfusion

In an in vivo rat model of myocardial ischemia-reperfusion injury (30 minutes of left coronary artery occlusion followed by 2 hours of reperfusion), intravenous administration of 11,12-EET (2.5 mg/kg) or 14,15-EET (2.5 mg/kg) significantly reduced myocardial infarct size compared to vehicle control. In contrast, the 8,9-EET regioisomer at the same dose had no significant effect. These findings demonstrate that not all EET regioisomers are cardioprotective, and 8,9-EET cannot substitute for 11,12-EET or 14,15-EET in this context [1].

Cardioprotection Ischemia-reperfusion injury Myocardial infarction

Renal Preglomerular Vasodilation: 11,12-EET Is a Potent Vasodilator, 14,15-EET Is Weak, 8,9-EET Is Inactive, and 5,6-EET Is a Vasoconstrictor

In the in vitro blood-perfused juxtamedullary nephron preparation, the four EET regioisomers produced distinct and divergent vascular responses in rat preglomerular arterioles. 11,12-EET (100 nM) increased the diameters of interlobular and afferent arterioles by 18 ± 2% and 20 ± 3%, respectively. 14,15-EET was a significantly weaker vasodilator, increasing diameters by only 10%. 8,9-EET had no significant effect on vascular diameters. Notably, 5,6-EET produced vasoconstriction, decreasing arteriolar diameters by 16-21% [1].

Renal physiology Vascular tone Kidney disease

Stereoselective Activation of Cardiac KATP Channels: 11(S),12(R)-EET Is Active (EC50 39.5 nM), 11(R),12(S)-EET Is Inactive

In patch-clamp studies of rat ventricular cardiomyocytes, 11(S),12(R)-EET activated cardiac KATP channels with an EC50 of 39.5 nM. In contrast, the enantiomer 11(R),12(S)-EET was completely inactive at the same channel. This stereoselectivity extends to functional electrophysiological endpoints: 11(S),12(R)-EET hyperpolarized the resting membrane potential and shortened action potential duration, whereas 11(R),12(S)-EET had no effect. All four EET regioisomers (as racemic mixtures) were equipotent KATP channel activators, reducing ATP sensitivity by more than 10-fold [1].

Cardiac electrophysiology KATP channel Stereoselectivity

GPR40 Receptor Activation: 11,12-EET and 14,15-EET Are Low-Affinity Agonists, 8,9-EET and 5,6-EET Are Less Active, DHETs Are Inactive

In human GPR40-overexpressing HEK293 cells, 14,15-EET and 11,12-EET increased intracellular calcium concentrations with EC50 values of 0.58 ± 0.08 µM and 0.91 ± 0.08 µM, respectively. 8,9-EET, 5,6-EET, and the epoxide hydrolysis products 11,12-DHET and 14,15-DHET were less active than 11,12-EET. This establishes GPR40 as a low-affinity receptor for 11,12-EET and 14,15-EET, with 11,12-EET showing modestly lower potency than 14,15-EET in this specific assay [1].

GPCR signaling Vascular biology Lipid mediator receptor

Hippocampal Neuronal Excitability: 11,12-EET Activates GIRK Channels (2 µM), 14,15-EET Does Not

In mouse hippocampal CA1 pyramidal neurons, bath application of 11,12-EET (2 µM) induced opening of a hyperpolarizing K+ conductance identified as a GIRK channel. This action was blocked by tertiapin Q, a GIRK1/4 blocker. In contrast, 14,15-EET (2 µM) did not activate this hyperpolarizing conductance. Furthermore, while both 11,12-EET and 14,15-EET reduced glutamate release, 14,15-EET was the less potent regioisomer, reducing EPSC amplitude by 20% for 11,12-EET [1].

Neuroscience Epilepsy Synaptic transmission

Cardiac Contractility Recovery Post-Ischemia: 11,12-EET Improves Function; 14,15-EET and 19-HETE Are Inactive

In isolated perfused rat hearts subjected to prolonged global ischemia, micromolar concentrations of 11,12-EET significantly improved cardiac contractility during reperfusion. In contrast, other CYP2J products, including 14,15-EET and 19-HETE, were inactive in this system. This demonstrates that the post-ischemic improvement in contractile function is specific to the 11,12-EET regioisomer and is not a general property of CYP2J-derived eicosanoids [1].

Cardiac function Post-ischemic recovery Contractility

Optimal Experimental and Translational Applications for 11,12-EET (CAS 81276-02-0) Based on Quantitative Differentiation


Myocardial Ischemia-Reperfusion and Cardioprotection Studies

11,12-EET is indicated for in vivo or ex vivo studies of myocardial ischemia-reperfusion injury where regioisomer-specific cardioprotection is the focus. The compound reduces infarct size by ~19.6 percentage points compared to vehicle control, whereas 8,9-EET is inactive in the same model [1]. Investigators studying the role of EETs in ischemic preconditioning or post-ischemic functional recovery should select 11,12-EET (or 14,15-EET) rather than 8,9-EET to ensure biological activity.

Renal Preglomerular Vasodilation and Kidney Physiology Research

For experiments examining EET-mediated regulation of renal vascular tone, 11,12-EET is the regioisomer of choice. At 100 nM, it produces 18-20% vasodilation of interlobular and afferent arterioles, a response that is approximately twice as large as that produced by 14,15-EET (~10%) and not replicated by 8,9-EET (inactive) or 5,6-EET (vasoconstriction) [2]. Substituting another regioisomer could lead to misinterpretation of endogenous EET-mediated renal hemodynamic effects.

Cardiac Electrophysiology and KATP Channel Pharmacology

Studies investigating the direct modulation of cardiac KATP channels by EETs require the 11(S),12(R) enantiomer of 11,12-EET, which activates these channels with an EC50 of 39.5 nM. The 11(R),12(S) enantiomer is inactive, and 14,15-EET or 8,9-EET may produce different potency or channel subtype selectivity [3]. For patch-clamp or functional electrophysiology experiments, the correct stereoisomer must be procured to observe channel activation.

Neuronal Excitability and GIRK Channel-Mediated Hyperpolarization

In hippocampal slice or neuronal culture experiments aimed at studying EET-induced GIRK channel activation and reduced excitability, 11,12-EET (2 µM) is uniquely active among the regioisomers tested; 14,15-EET does not produce this effect [4]. Investigators studying the antiepileptic or neuroprotective potential of EETs should therefore use 11,12-EET, as 14,15-EET is not a suitable substitute for GIRK-mediated mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11,12-Epoxyeicosatrienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.